Verticine;Dihydroisoimperialine

Description

Contextualization within Natural Product Chemistry

Verticine, also known as Dihydroisoimperialine, is a significant member of the isosteroidal alkaloid class of natural products. These compounds are characterized by a complex hexacyclic Ceveratrum-type skeleton. Found predominantly in plants of the Fritillaria genus, Verticine is a key bioactive constituent that has garnered substantial interest within the field of natural product chemistry. Its intricate molecular architecture and diverse pharmacological activities make it a compelling subject for phytochemical investigation, synthetic chemistry, and drug discovery.

Historical Perspective of Verticine; Dihydroisoimperialine Discovery

The discovery of Verticine dates back to the early 20th century, with initial isolation from the bulbs of Fritillaria verticillata Willd. var. Thunbergii Baker, a plant used in traditional Chinese medicine. Early research focused on the extraction and preliminary characterization of this novel alkaloid. The structural elucidation of Verticine was a significant undertaking that progressed over several decades, culminating in the definitive determination of its complex stereochemistry. The total synthesis of Verticine was successfully achieved by J. P. Kutney and his research group, a landmark accomplishment that confirmed its structure and opened avenues for the synthesis of related analogues drugfuture.com.

Significance of Verticine; Dihydroisoimperialine in Contemporary Research

In recent years, Verticine has emerged as a molecule of considerable scientific interest due to its broad spectrum of biological activities. Extensive research has demonstrated its potential as an anti-inflammatory, anti-tumor, and protective agent against acute lung injury. nih.gov Its ability to modulate key signaling pathways implicated in various diseases has positioned it as a valuable tool for pharmacological research and a promising candidate for further therapeutic development. The unique chemical scaffold of Verticine also serves as an inspiration for the design and synthesis of novel therapeutic agents with improved efficacy and selectivity.

Overview of Current Research Landscape and Gaps

The current research landscape for Verticine is vibrant, with numerous studies focusing on elucidating its mechanisms of action and exploring its therapeutic potential in various disease models. A significant body of work has detailed its effects on cancer cell proliferation, inflammation, and respiratory conditions. However, several research gaps remain. A deeper understanding of its specific molecular targets is needed to fully unravel its pharmacological profile. Furthermore, while its in-vitro and in-vivo activities are well-documented, more extensive preclinical studies are required to assess its potential for clinical translation. The development of more efficient and scalable synthetic routes to Verticine and its derivatives also represents a key area for future research.

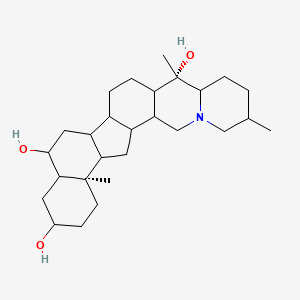

Structure

2D Structure

Properties

Molecular Formula |

C27H45NO3 |

|---|---|

Molecular Weight |

431.7 g/mol |

IUPAC Name |

(10S,23R)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |

InChI |

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26-,27+/m1/s1 |

InChI Key |

IUKLSMSEHKDIIP-PGYMOFOESA-N |

Isomeric SMILES |

CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(C6[C@@]5(CCC(C6)O)C)O)(C)O |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |

Origin of Product |

United States |

Chemical and Physical Properties

Verticine possesses a well-defined set of chemical and physical properties that are crucial for its isolation, characterization, and application in research.

| Property | Value |

| Molecular Formula | C27H45NO3 drugfuture.comrsc.org |

| Molecular Weight | 431.65 g/mol drugfuture.comrsc.org |

| Melting Point | 223-224 °C drugfuture.com |

| Appearance | White needle-like crystals |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), and chloroform |

| CAS Registry Number | 23496-41-5 drugfuture.com |

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

The biosynthesis of Verticine in Fritillaria species is a complex process that originates from the sterol precursor, cholesterol. The pathway involves a series of enzymatic modifications, including hydroxylations, oxidations, and transaminations, to construct the intricate hexacyclic framework of the isosteroidal alkaloid. The biosynthesis can be broadly divided into the formation of the universal isoprenoid precursors (isopentenyl pyrophosphate and dimethylallyl pyrophosphate), the synthesis of cholesterol, and the subsequent formation and modification of the steroidal alkaloid skeleton. frontiersin.org The classical mevalonate (MVA) or the 2-methyl-D-erythritol-4-phosphate (MEP) pathways are recognized as the primary routes for the synthesis of the various alkaloids found in Fritillaria. mdpi.com

Natural Sources

Verticine is predominantly found in various species of the Fritillaria genus (Liliaceae family), which are perennial herbaceous plants distributed across the temperate regions of the Northern Hemisphere. The bulbs of these plants are the primary source of Verticine and other related alkaloids. Notable species that are known to contain significant amounts of Verticine include Fritillaria verticillata, Fritillaria thunbergii, and Fritillaria ussuriensis. mdpi.com The concentration of Verticine can vary depending on the species, geographical location, and harvesting time.

Analytical Methodologies for Verticine;dihydroisoimperialine Profiling and Quantification

Chromatographic Analysis

Chromatography stands as the cornerstone for the separation and analysis of complex mixtures like herbal extracts containing Verticine. The choice of chromatographic technique depends on the specific analytical goal, such as purity assessment, quantitative determination, or isolation of the compound.

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the analysis of non-volatile or thermally unstable compounds like Verticine. researchgate.nettaylorfrancis.com Reversed-phase HPLC is the most common mode employed, utilizing a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. nih.gov

Research has demonstrated the successful separation of various isosteroidal alkaloids from Fritillaria species using HPLC. researchgate.net Detection is a critical aspect, as many Fritillaria alkaloids, including Verticine, lack a strong chromophore, making direct UV detection challenging. researchgate.net To overcome this, Evaporative Light Scattering Detection (ELSD) is often employed, as it does not require the analyte to have a chromophore. researchgate.netnih.gov Alternatively, UV detection at lower wavelengths (around 205 nm) can be used. jyoungpharm.orgijcmas.com The development of an HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate resolution and symmetric peak shapes. ub.edu

Table 1: Examples of HPLC Conditions for Alkaloid Analysis

| Compound/Matrix | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Hupehenine in Fritillaria hupehensis | Hypersil C-18 | Methanol (B129727):Water:Chloroform:Triethylamine (85:15:1:0.6) | ELSD | nih.gov |

| Solasodine (B1681914) (steroidal alkaloid) | Not Specified | Methanol:KH2PO4 (pH 2.5) (75:25 v/v) | UV (205 nm) | jyoungpharm.org |

| Various Alkaloids | C-8 Column | Methanol:Water (60:40) | UV (205 nm) | ijcmas.com |

This table is interactive. Click on the headers to sort.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. researchgate.net By using columns with smaller particle sizes (typically sub-2 µm), UHPLC provides much higher resolution, greater sensitivity, and significantly faster analysis times. researchgate.netnih.gov This makes it particularly suitable for the complex matrix of herbal extracts and for high-throughput screening.

UHPLC is frequently coupled with tandem mass spectrometry (UHPLC-MS/MS), a powerful combination that offers exceptional sensitivity and selectivity for quantifying trace levels of analytes. nih.govnih.gov This method has been successfully developed and validated for the simultaneous determination of multiple steroidal alkaloids, including compounds structurally related to Verticine, in biological samples. nih.gov The use of UHPLC-MS/MS can overcome the detection limitations of UV spectroscopy for compounds lacking strong chromophores. nih.gov

Table 2: Examples of UHPLC Conditions for Alkaloid Analysis

| Analyte(s) | Column | Mobile Phase System | Detection | Reference |

|---|---|---|---|---|

| Peimisine, Karelinine, etc. in rat plasma | Waters BEH C18 | Gradient elution | MS/MS | nih.gov |

| Uracil and 5,6-dihydrouracil | Acquity UPLC BEH C18 | Binary mobile phase, gradient elution | MS/MS | nih.gov |

This table is interactive. Click on the headers to sort.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. youtube.comyoutube.com For steroidal alkaloids like Verticine, which have low volatility and are prone to thermal degradation, direct GC analysis can be challenging. jyoungpharm.org Therefore, derivatization is often required to increase the volatility and thermal stability of the analytes before they can be analyzed by GC.

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a gold standard for the chemical profiling of many substances, providing both chromatographic separation and structural identification. nih.govyoutube.com While less common than HPLC for Fritillaria alkaloids, GC and GC-MS can be valuable tools, especially for identifying impurities or metabolic products after appropriate sample preparation. nih.govcore.ac.uk The choice of column and temperature programming is critical for achieving successful separation of these high-molecular-weight compounds. youtube.com

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility, making it suitable for quantitative analysis. nih.govresearchgate.net It is a cost-effective, rapid, and flexible method for the simultaneous analysis of multiple samples. mdpi.com

In this method, samples are spotted on a high-performance TLC plate (e.g., silica (B1680970) gel 60 F254), which is then developed in a chamber with a suitable mobile phase to separate the components. scirp.org After development, the plate is scanned with a densitometer at a specific wavelength (e.g., 270 nm). scirp.org The amount of a compound, such as Verticine, is quantified by measuring the absorbance of its corresponding spot and comparing it to a calibration curve prepared from known concentrations of a standard. scirp.orgnih.gov This method has been successfully validated for the quantification of various phytochemicals in herbal extracts according to ICH guidelines. mdpi.comnih.gov

Spectrophotometric Quantification (UV/Vis Spectroscopy)

UV/Visible (UV/Vis) spectrophotometry is a simple, rapid, and cost-effective method often used for the quantification of total alkaloid content in a sample. mt.comfrontiersin.org This technique is based on the principle that substances absorb light at specific wavelengths. mt.com

For the quantification of total alkaloids, including Verticine, a common approach involves their reaction with a specific reagent to form a colored complex. nih.gov For instance, alkaloids can react with bromocresol green (BCG) to form a yellow-colored complex. nih.govresearchgate.net The absorbance of this complex is then measured at its wavelength of maximum absorption (e.g., 470 nm) using a spectrophotometer. nih.gov The concentration of the alkaloids in the sample is determined by comparing its absorbance to a standard curve prepared using a reference alkaloid like atropine. nih.gov While this method is excellent for estimating total alkaloid content, it is not specific for a single compound like Verticine and measures the collective contribution of all alkaloids that react with the reagent. asianpubs.org

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their movement through a medium under the influence of an electric field. researchgate.netyoutube.com The separation is based on factors like charge, size, and shape. thermofisher.com While techniques like polyacrylamide gel electrophoresis (PAGE) are primarily used for large biomolecules like proteins, other forms are applicable to smaller molecules. springernature.comnih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of alkaloids. jyoungpharm.org It has been utilized for the separation and determination of steroidal alkaloids in plant extracts. jyoungpharm.org In CE, separation occurs in a narrow capillary filled with an electrolyte solution. The high efficiency, short analysis time, and minimal sample and reagent consumption make it an attractive alternative to HPLC for certain applications. Non-aqueous capillary electrophoresis, in particular, has been shown to be effective for separating structurally similar alkaloids like solasodine and solanidine. jyoungpharm.org

Pharmacological and Biological Activities

In-Vitro Studies

Anti-Tumor Activity: Verticine has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has been shown to inhibit the growth of breast cancer, leukemia, lung cancer, and gastric cancer cells. nih.gov For instance, it can induce apoptosis in multidrug-resistant leukemia cells and inhibit the proliferation of breast cancer cells by downregulating the expression of anti-apoptotic proteins like Bcl-2. nih.gov

Anti-Inflammatory Activity: Verticine exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages medchemexpress.com.

Ion Channel Modulation: Studies have shown that Verticine can block Nav1.7 and Kv1.3 ion channels, suggesting a potential role in pain and immune modulation medchemexpress.com.

Signaling Pathway Inhibition

In-Vivo Studies

Protective Effect on Acute Lung Injury: In animal models, Verticine has been shown to protect against lipopolysaccharide (LPS)-induced acute lung injury by reducing inflammation and suppressing the activation of inflammatory signaling pathways.

Analgesic and Sedative Effects: Verticine has demonstrated analgesic and sedative properties in animal studies, indicating its potential for the management of pain and anxiety.

Antitussive and Expectorant Effects: Consistent with its traditional use, in-vivo studies have confirmed the antitussive and expectorant activities of Verticine.

| Activity | Model | Key Findings |

| Anti-Tumor | Breast Cancer Cell Lines (MCF-7, MCF-7/ADR) | Inhibits proliferation and reverses multidrug resistance nih.gov. |

| Leukemia Cell Lines | Induces apoptosis in multidrug-resistant cells. | |

| Anti-Inflammatory | LPS-stimulated RAW 264.7 Macrophages | Suppresses the production of pro-inflammatory cytokines medchemexpress.com. |

| Acute Lung Injury | LPS-induced ALI in mice | Reduces lung inflammation and injury. |

Mechanism of Action

Molecular Targets

While the precise molecular targets of Verticine are still under investigation, several key proteins and pathways have been identified. It is known to interact with components of inflammatory and cell survival pathways. For example, its anti-inflammatory effects are mediated, at least in part, through the inhibition of key signaling molecules.

Signaling Pathways

MAPK and NF-κB Pathways: A significant body of evidence indicates that Verticine exerts its anti-inflammatory effects by suppressing the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. By inhibiting the phosphorylation of MAPKs and the nuclear translocation of NF-κB, Verticine reduces the expression of pro-inflammatory genes.

Apoptosis-Related Pathways: The anti-tumor activity of Verticine is linked to its ability to induce apoptosis through the modulation of apoptosis-related proteins. For example, it can decrease the expression of the anti-apoptotic protein Bcl-2 in breast cancer cells, thereby promoting programmed cell death nih.gov.

Analytical Methods

Extraction and Isolation

Conventional methods for the extraction of alkaloids from plant material, such as maceration and Soxhlet extraction, are often employed. These are typically followed by purification steps to isolate Verticine from the complex mixture of compounds present in the plant extract. Modern extraction techniques, such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE), offer more efficient and environmentally friendly alternatives. Purification is commonly achieved through various chromatographic techniques.

Characterization and Quantification

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of Verticine in plant extracts and biological samples. Thin-Layer Chromatography (TLC) is also utilized for preliminary analysis and monitoring of purification processes slideshare.net.

Spectroscopic and Spectrometric Methods: The structural elucidation of Verticine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure and connectivity of the atoms.

Applications in Drug Discovery and Development

Verticine as a Lead Compound

A lead compound is a chemical compound that has pharmacological or biological activity and serves as a starting point for drug design and development wikipedia.org. Verticine, with its diverse and potent biological activities, represents a promising lead compound for the development of new therapeutic agents danaher.com. Its anti-inflammatory, anti-tumor, and protective effects make it an attractive scaffold for the design of drugs targeting a range of diseases.

Potential Therapeutic Applications

The pharmacological profile of Verticine suggests its potential for development into a therapeutic agent for various conditions. Its potent anti-inflammatory properties could be harnessed for the treatment of inflammatory disorders. Furthermore, its anti-cancer activities warrant further investigation for its potential use in oncology. The development of Verticine-based drugs will require further optimization of its structure to enhance its efficacy, selectivity, and pharmacokinetic properties.

Challenges and Future Directions

Current Challenges

Despite the promising therapeutic potential of Verticine, several challenges need to be addressed. The limited availability from natural sources and the complexity of its chemical synthesis pose significant hurdles for its large-scale production. A more comprehensive understanding of its mechanism of action and the identification of its specific molecular targets are crucial for its rational development as a drug. Further research is also needed to evaluate its long-term safety and potential for drug-drug interactions.

Future Research Directions

Future research on Verticine should focus on several key areas. The development of more efficient and scalable synthetic and semi-synthetic routes will be critical for providing a sustainable supply of Verticine and its derivatives for further studies. In-depth mechanistic studies, including the use of "omics" technologies, will help to elucidate its complete pharmacological profile. The design and synthesis of novel Verticine analogues with improved drug-like properties could lead to the discovery of new drug candidates with enhanced therapeutic potential. Finally, well-designed preclinical and, eventually, clinical trials will be necessary to translate the promising laboratory findings into tangible clinical benefits.

Botanical Sources and Distribution of Verticine; Dihydroisoimperialine

Verticine and by extension, dihydroisoimperialine, are predominantly isolated from plants belonging to the genus Fritillaria, a member of the Liliaceae family. nih.gov These plants, commonly known as "Beimu" in traditional Chinese medicine, are recognized for their rich alkaloid content. nih.govresearchgate.net

Globally, the genus Fritillaria encompasses approximately 130 to 140 species. nih.govresearchgate.net These species are primarily distributed across the temperate regions of the Northern Hemisphere, with significant diversity hotspots in Central Asia, the Mediterranean region, and North America. nih.govgbif.org Countries like Turkey and Iran are notable centers of Fritillaria diversity. gbif.org Many species are also found in China, particularly in regions like the Himalayas, and are integral to traditional medicinal practices. nih.gov For instance, Fritillaria thunbergii is widely cultivated in the south-eastern coastal, south-central, and eastern areas of China, including the provinces of Zhejiang, Jiangsu, Anhui, and Hunan. researchgate.net

Specific species of Fritillaria that have been identified as sources of verticine include:

Fritillaria thunbergii : The bulbs of this species are a well-documented source of verticine and other related alkaloids like verticinone (B1237531), ebeiedine, and suchengbeisine. tautobiotech.comnih.gov

Fritillaria verticillata : This species, found in regions like Xinjiang, China, and Kazakhstan, contains verticine. magtechjournal.comfritillaria.org.ukpfaf.org

Fritillaria cirrhosa : A species often harvested from the alpine regions of southwest China, Bhutan, and Nepal, known to contain a variety of alkaloids. nih.govgbif.org

Fritillaria pallidiflora : Another species from the Xinjiang region of China. magtechjournal.com

Fritillaria walujewii : Native to Northwest China and East Kyrgyzstan. magtechjournal.comfritillaria.org.uk

Fritillaria michailovskyi : An endemic species in Turkey that contains common steroidal alkaloids. nih.gov

The distribution of these botanical sources is crucial for both traditional use and modern phytochemical research. The high-altitude species, in particular, have been intensively utilized for their medicinal properties. nih.gov

Table 1: Botanical Sources of Verticine and their Distribution

| Botanical Source (Species) | Family | Primary Distribution |

|---|---|---|

| Fritillaria thunbergii | Liliaceae | Southeastern, south-central, and eastern China. researchgate.net |

| Fritillaria verticillata | Liliaceae | Northeast Kazakhstan and Xinjiang province of China. fritillaria.org.uk |

| Fritillaria cirrhosa | Liliaceae | Southwest China, Himalayas (Bhutan and Nepal). nih.govgbif.org |

| Fritillaria pallidiflora | Liliaceae | Xinjiang, China. magtechjournal.com |

| Fritillaria walujewii | Liliaceae | Northwest China and East Kyrgyzstan. fritillaria.org.uk |

| Fritillaria michailovskyi | Liliaceae | Turkey. nih.gov |

Extraction Techniques for Verticine; Dihydroisoimperialine

The extraction of verticine and related alkaloids from their plant matrices is a critical first step in their isolation and study. Various techniques, from traditional solvent-based methods to more modern, efficient technologies, are employed.

Solvent extraction is a foundational technique in phytochemistry, relying on the principle of selectively dissolving the target compound into a suitable solvent. youtube.comyoutube.comyoutube.com The choice of solvent is paramount and is determined by the polarity of the target compound. For alkaloids like verticine, which are isosteroidal in nature, various organic solvents and aqueous solutions are utilized.

Research has shown that hydroalcoholic solutions, such as aqueous ethanol (B145695), are often effective. For instance, a 70% ethanol solution has been demonstrated to be a highly effective extractant for a range of phytochemicals, including flavonoids and phenylethanoid glycosides, from plant materials. mdpi.com The optimization of solvent extraction involves manipulating several parameters to maximize the yield and purity of the extracted compounds. These parameters include the type and concentration of the solvent, the solid-to-liquid ratio, the extraction time, and the temperature. mdpi.comresearchgate.net For example, in the extraction of alkaloids from cultivated Fritillaria cirrhosa, soaking the plant material in ammonia (B1221849) prior to reflux extraction with ethanol has been a common practice. researchgate.net The process is often followed by evaporation of the solvent under reduced pressure to obtain a crude extract. tautobiotech.com

Table 2: Parameters in Solvent-Based Extraction

| Parameter | Description | Significance |

|---|---|---|

| Solvent Type & Concentration | The choice of solvent (e.g., ethanol, methanol) and its concentration in water. mdpi.com | Affects the solubility of the target compound and the co-extraction of impurities. |

| Solid-to-Liquid Ratio | The ratio of the mass of the plant material to the volume of the solvent. researchgate.net | Influences the concentration gradient and the efficiency of mass transfer. |

| Extraction Time | The duration for which the plant material is in contact with the solvent. researchgate.net | A longer time can increase yield but may also lead to the degradation of some compounds. |

| Temperature | The temperature at which the extraction is carried out. researchgate.net | Higher temperatures can increase solubility and diffusion rates but may also degrade thermolabile compounds. |

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, several modern technologies have been developed and applied to the extraction of phytochemicals.

Ultrasound-Assisted Extraction (UAE) : This technique utilizes the energy of ultrasonic waves to create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent. youtube.com This process generates localized high temperatures and pressures, leading to cell wall disruption and increased penetration of the solvent into the plant matrix. youtube.comnih.gov UAE is known for improving mass transfer rates and can be performed at lower temperatures, thus preserving thermolabile compounds. mdpi.com Studies have shown that UAE can significantly increase the yield of phenolic compounds and other bioactive substances compared to conventional methods. nih.govmdpi.com The optimization of UAE involves parameters such as ultrasonic power, extraction time, and temperature. nih.gov

Microwave-Assisted Extraction (MAE) : MAE employs microwave energy to heat the solvent and the moisture within the plant cells. mdpi.com This rapid, volumetric heating causes the internal pressure in the plant cells to build up, leading to the rupture of the cell walls and the release of the intracellular contents into the solvent. nih.gov MAE offers several advantages, including significantly reduced extraction times, lower solvent consumption, and higher extraction efficiency compared to conventional methods like Soxhlet extraction. mdpi.comnih.gov Key parameters to optimize in MAE include microwave power, extraction time, and solvent type. nih.gov

Purification Strategies for Verticine; Dihydroisoimperialine

Following extraction, the crude extract contains a mixture of various compounds. Therefore, purification is a necessary step to isolate verticine and dihydroisoimperialine in a pure form.

Chromatography is a powerful set of techniques used to separate the components of a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

Column chromatography is a widely used preparative technique for the isolation of phytochemicals. nih.govyoutube.com In this method, the crude extract is loaded onto a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. nih.govyoutube.com

The separation occurs as the different components of the extract move down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. youtube.com For the purification of alkaloids like verticine, the process often involves a gradient elution, where the polarity of the mobile phase is gradually increased. nih.gov This allows for the sequential elution of compounds with different polarities.

For example, a methanolic extract can be subjected to column chromatography on a silica gel column. nih.gov The column is typically eluted with a solvent system of increasing polarity, such as a gradient of n-hexane and ethyl acetate. nih.govresearchgate.net Fractions are collected sequentially and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the target compound. nih.gov Fractions with similar profiles are then pooled, and the solvent is evaporated to yield the purified compound. nih.gov High-Speed Counter-Current Chromatography (HSCCC) is another advanced liquid-liquid chromatographic technique that has been successfully used for the one-step separation and purification of verticine and verticinone from crude extracts of Bulbus Fritillariae Thunbergii. tautobiotech.comnih.gov This method resulted in high purity levels of the isolated compounds. tautobiotech.comnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Verticine |

| Dihydroisoimperialine |

| Verticinone |

| Ebeiedine |

| Suchengbisine |

| Imperialin |

| Peimine |

| Peiminine |

| Sipeimine |

| Sipeimine-3β-D-glucoside |

| β-sitosterol-3-O-glucopyranoside |

| Pallidiflosides A |

| Pallidiflosides C |

Chromatographic Separation Techniques

Thin Layer Chromatography (TLC) for Fraction Monitoring

Thin Layer Chromatography (TLC) is an indispensable analytical tool in the phytochemical investigation of Verticine. youtube.com It is primarily used for the rapid monitoring of fractions obtained from column chromatography, allowing for the identification of fractions containing the target compound. libretexts.org The principle of TLC involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), most commonly silica gel, and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase). youtube.com

In the context of Verticine isolation, TLC is employed to screen various solvent systems to find the optimal conditions for separation on a larger scale, such as in column chromatography. mdpi.com The selection of the mobile phase is critical and is tailored to the polarity of the compounds being separated. For alkaloids like Verticine, which are generally basic and moderately polar, specific solvent systems are utilized. A common approach is to use a mixture of a non-polar solvent with a polar solvent, with the addition of a small amount of a basic modifier to improve the peak shape and reduce tailing of the alkaloid spots.

During the process of column chromatography, numerous fractions are collected sequentially. TLC is then used to analyze these fractions. By spotting each fraction on a TLC plate alongside a reference standard of Verticine (if available), it is possible to quickly identify which fractions contain the desired compound. rochester.edu Fractions that show a spot with the same retention factor (Rƒ) as the Verticine standard are then pooled together for further purification or analysis. The retention factor, a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. sigmaaldrich.com

Visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light if the compounds are fluorescent or have a UV chromophore. reddit.com Alternatively, various chemical spray reagents can be used to produce colored spots.

| Stationary Phase | Mobile Phase Composition (v/v/v) | Application |

| Silica Gel G | Chloroform : Methanol (B129727) (15:1) | General alkaloid screening ijcmas.com |

| Silica Gel | Chloroform : Methanol : Ammonium Hydroxide | Separation of basic alkaloids |

| Silica Gel | Ethyl Acetate : Butanol : Acetic Acid : Water (80:10:5:5) | Separation of polar alkaloids rochester.edu |

This table presents examples of solvent systems that can be adapted for the TLC analysis of Verticine.

Preparative Chromatography (HPLC, MPLC, Flash Chromatography)

Preparative chromatography encompasses a range of techniques designed for the purification of larger quantities of a compound, moving from analytical-scale identification to preparative-scale isolation. springernature.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for the final purification of Verticine to a high degree of purity. youtube.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. youtube.com For the purification of alkaloids like Verticine, reversed-phase chromatography is commonly employed. researchgate.net In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water or an aqueous buffer with an organic modifier like methanol or acetonitrile. researchgate.net

To improve the peak shape and resolution of basic compounds like Verticine, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. researchgate.net The gradient elution, where the composition of the mobile phase is changed over time, is frequently used to effectively separate complex mixtures. nih.govnih.gov Fractions are collected as they elute from the column and are analyzed for purity.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 20.0 mm × 250 mm, 15 μm) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol or Acetonitrile |

| Elution | Gradient elution, e.g., increasing percentage of B over time |

| Detection | UV detector (e.g., at 254 nm) nih.gov |

| Flow Rate | Typically > 5 mL/min nih.gov |

This table provides a general set of conditions that can be optimized for the preparative HPLC purification of Verticine.

Medium-Pressure Liquid Chromatography (MPLC)

Medium-Pressure Liquid Chromatography (MPLC) is another effective technique for the preparative isolation of natural products, including alkaloids. researchgate.net It serves as an intermediate step between low-pressure column chromatography and high-pressure HPLC. MPLC systems operate at moderate pressures and offer better resolution and faster separation times than traditional column chromatography. For the purification of alkaloids, silica gel is often used as the stationary phase with a suitable solvent system. For instance, a mixture of chloroform, methanol, and aqueous ammonia has been successfully used for the MPLC purification of glycoalkaloids, which share structural similarities with Verticine. researchgate.net

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that utilizes positive pressure (typically from compressed air or nitrogen) to force the mobile phase through the column more quickly. phenomenex.comchromtech.com This technique significantly reduces the time required for separation compared to gravity-fed column chromatography. It is widely used for the purification of synthetic compounds and natural products. biotage.comwindows.net The stationary phase is typically silica gel, and the mobile phase is chosen based on prior TLC analysis to achieve optimal separation. For sensitive compounds, the reduced contact time with the stationary phase in flash chromatography can be advantageous. rochester.edu

Non-Chromatographic Purification Approaches

While chromatographic methods are dominant in the isolation of Verticine, certain non-chromatographic techniques can also be employed, particularly for initial purification or as an alternative to traditional column chromatography.

High-Speed Counter-Current Chromatography (HSCCC)

A highly effective non-chromatographic method for the purification of Verticine is High-Speed Counter-Current Chromatography (HSCCC). mdpi.comnih.gov HSCCC is a liquid-liquid partition chromatography technique that does not require a solid support matrix, thereby avoiding irreversible adsorption of the sample. mdpi.com The separation is based on the partitioning of the solute between two immiscible liquid phases.

In a notable study, HSCCC was successfully applied for the one-step separation and purification of Verticine and a related alkaloid, Verticinone, from the crude extract of Bulbus Fritillariae Thunbergii. This method proved to be efficient, yielding high-purity compounds.

| Parameter | Condition |

| Apparatus | High-Speed Counter-Current Chromatograph |

| Two-Phase Solvent System | n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v) nih.gov |

| Revolution Speed | Optimized for the specific instrument |

| Mobile Phase | The lower aqueous phase |

| Flow Rate | Optimized for separation |

| Detection | UV or Evaporative Light Scattering Detector (ELSD) |

This table summarizes the conditions used in a successful HSCCC separation of alkaloids, which can be applied to Verticine.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. msu.eduyoutube.com For a complex molecule like Verticine, the IR spectrum provides a unique molecular "fingerprint" and reveals key structural features.

The structure of Verticine contains several characteristic functional groups, including hydroxyl (-OH) groups, tertiary amine (C-N) functionalities, and a variety of carbon-hydrogen (C-H) bonds within its steroidal backbone. Each of these groups absorbs IR radiation in a distinct region of the spectrum. The analysis of an IR spectrum involves correlating the absorption bands (peaks), measured in wavenumbers (cm⁻¹), to these specific bond vibrations. masterorganicchemistry.comyoutube.com

Key Research Findings:

O-H Stretching: The presence of hydroxyl groups in Verticine is indicated by a characteristic broad absorption band in the region of 3600-3200 cm⁻¹. The broadening of this peak is typically due to intermolecular hydrogen bonding.

C-H Stretching: The molecule features sp³-hybridized carbons in its saturated ring systems. These give rise to sharp absorption bands just below 3000 cm⁻¹. masterorganicchemistry.com

Fingerprint Region (1450-600 cm⁻¹): This region of the spectrum contains a complex pattern of overlapping signals arising from various bending and stretching vibrations, including C-O and C-N stretching. msu.edu While difficult to assign individually, this pattern is unique to the molecule and serves as a definitive fingerprint for identification when compared against a reference spectrum.

Interactive Data Table: Expected IR Absorption Bands for Verticine

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad |

| C-H (sp³ alkane) | Stretching | 3000 - 2850 | Strong, Sharp |

| C-N (Amine) | Stretching | 1250 - 1020 | Medium |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong |

Computational Chemistry Approaches in Structural Confirmation

Computational chemistry, particularly methods like Density Functional Theory (DFT), offers a powerful means to supplement and confirm experimental data in structural elucidation. escholarship.orgnih.gov These theoretical approaches are used to build a digital model of the molecule and calculate its properties, which can then be compared with measured data to validate a proposed structure. elsevierpure.commdpi.com

In the context of Verticine, DFT calculations can be employed to predict its vibrational frequencies. nih.govfigshare.com A theoretical IR spectrum is generated from the computed frequencies and compared directly with the experimental spectrum obtained via IR spectroscopy. A high degree of correlation between the calculated and experimental spectra provides strong evidence that the proposed molecular structure is correct.

Key Research Findings:

Vibrational Analysis: DFT calculations can help assign specific peaks in the complex fingerprint region of the IR spectrum, which can be challenging to interpret solely from experimental data.

Conformational Analysis: Computational methods can explore the different possible low-energy conformations (shapes) of the molecule, providing insight into its most stable form, which is often the one observed in the crystal structure. mdpi.com

Corroboration of Stereochemistry: Beyond IR spectra, computational chemistry can predict chiroptical properties like optical rotation and electronic circular dichroism (ECD). Comparing these calculated values with experimental measurements helps to independently confirm the absolute configuration determined by X-ray crystallography. nih.govstackexchange.com

Interactive Data Table: Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies

| Vibrational Mode | Experimental IR (cm⁻¹) (Hypothetical) | DFT Calculated (cm⁻¹) (Hypothetical) | Difference (%) |

| O-H Stretch | 3450 | 3465 | 0.43% |

| C-H Stretch (asymmetric) | 2945 | 2958 | 0.44% |

| C-H Stretch (symmetric) | 2870 | 2881 | 0.38% |

| C-O Stretch | 1105 | 1112 | 0.63% |

Note: This table presents hypothetical data to illustrate the typical level of agreement between experimental and DFT-calculated values.

Future Directions and Emerging Research Avenues for Verticine;dihydroisoimperialine

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)

The precise molecular mechanisms underlying the diverse pharmacological effects of Verticine are not fully understood. researchgate.net Omics technologies offer a powerful, high-throughput approach to gain a comprehensive, system-wide understanding of how Verticine interacts with biological systems. mdpi.com The integration of transcriptomics, proteomics, and metabolomics can reveal the global changes in gene expression, protein levels, and metabolite profiles in response to Verticine treatment, providing a more holistic view of its mechanism of action. frontiersin.orgnih.gov

Transcriptomics: This approach studies the complete set of RNA transcripts produced by the genome. For Verticine, transcriptomic analysis could identify genes whose expression is significantly altered in cancer cells or inflamed tissues after treatment. researchgate.net This could reveal novel signaling pathways modulated by the compound, helping to explain its anti-proliferative and anti-inflammatory effects. nih.gov

Proteomics: As the functional endpoint of gene expression, proteins are often the direct targets of drug molecules. Proteomics can identify specific proteins that bind to Verticine or whose abundance or post-translational modifications are changed upon treatment. researchgate.net This would provide direct insight into the compound's molecular targets and downstream effects.

Metabolomics: This is the comprehensive analysis of all metabolites in a biological sample. mdpi.com By studying the metabolic fingerprints of cells or organisms treated with Verticine, researchers can understand how it affects cellular metabolism. nih.gov For instance, in cancer research, this could reveal how Verticine impacts the metabolic pathways that cancer cells rely on for rapid growth.

The integration of these multi-omics datasets can provide a more complete picture than any single approach alone, facilitating the identification of complex interactions and patterns that might otherwise be missed. mdpi.com

| Omics Technology | Potential Application for Verticine Research | Expected Insights |

| Transcriptomics | Analyze changes in gene expression in response to Verticine in various cell models (e.g., cancer, immune cells). | Identification of key genes and signaling pathways (e.g., NF-κB, MAPKs) modulated by Verticine. nih.gov |

| Proteomics | Identify direct protein targets of Verticine and downstream changes in protein expression and modification. | Elucidation of the molecular targets responsible for its pharmacological effects. |

| Metabolomics | Profile metabolic changes in cells and tissues after Verticine treatment. | Understanding of Verticine's impact on cellular energy, biosynthesis, and metabolic reprogramming. |

Computational Drug Design and Molecular Docking Studies

Computational methods are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. alliedacademies.orgnih.gov Molecular docking, a key computational technique, predicts how a small molecule like Verticine binds to the three-dimensional structure of a macromolecular target, such as a protein. nih.govmdpi.com This in silico approach can be used to screen vast libraries of potential biological targets, helping to identify those with the highest binding affinity for Verticine. alliedacademies.org

Future research can employ molecular docking and other computational strategies for several purposes:

Target Identification: By docking Verticine against known protein structures involved in cancer and inflammation, researchers can generate hypotheses about its primary molecular targets, which can then be validated experimentally.

Mechanism Elucidation: Docking studies can provide a detailed, atom-level view of the interactions between Verticine and its target proteins, explaining the structural basis for its biological activity. nih.govresearchgate.net

Lead Optimization: Computational models can be used to design and predict the activity of new derivatives of Verticine. By modifying its chemical structure in silico, it may be possible to design analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Combining molecular dynamics simulations with docking can further refine these predictions by simulating the dynamic nature of the molecule-target interaction over time. nih.govsemanticscholar.org These computational approaches significantly reduce the time and cost associated with traditional drug discovery, providing a powerful tool for unlocking the full therapeutic potential of Verticine. nih.gov

Nanotechnology Applications for Targeted Delivery

A significant challenge for many natural product-based drugs is poor solubility, low bioavailability, and a lack of target specificity, which can limit therapeutic efficacy and cause off-target effects. Nanotechnology offers a promising solution to these challenges by enabling the targeted delivery of therapeutic agents. By encapsulating Verticine within nanocarriers—such as liposomes, polymeric nanoparticles, or micelles—its pharmacological properties could be significantly enhanced.

Conceptual applications of nanotechnology for Verticine delivery include:

Improved Bioavailability: Encapsulating Verticine in nanoparticles can protect it from degradation in the body and improve its absorption, leading to higher effective concentrations at the target site.

Targeted Delivery: Nanoparticles can be engineered with surface ligands (e.g., antibodies, peptides) that specifically recognize and bind to receptors overexpressed on cancer cells or inflamed tissues. This would concentrate the drug at the site of disease, increasing its efficacy while minimizing exposure to healthy tissues.

Controlled Release: Nanocarriers can be designed to release Verticine in a sustained or stimulus-responsive manner (e.g., in response to the acidic microenvironment of a tumor), providing more consistent therapeutic levels over time.

While specific studies on Verticine-loaded nanoparticles are yet to be published, this area represents a fertile ground for future research, potentially transforming Verticine into a more potent and safer therapeutic agent.

Exploration of Synergistic Effects with Other Compounds

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer treatment. mdpi.com This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug. nih.gov Investigating the synergistic potential of Verticine with other compounds could lead to more effective treatment regimens.

Promising areas for synergistic research include:

Combination with Chemotherapy: Verticine has been shown to reverse multidrug resistance in certain cancer cell lines, potentially by inhibiting P-glycoprotein expression. nih.gov Combining Verticine with conventional chemotherapy drugs that are susceptible to resistance could resensitize cancer cells to the treatment, leading to a significantly improved anti-tumor effect. mdpi.com

Combination with Anti-inflammatory Agents: In treating inflammatory diseases, combining Verticine with other anti-inflammatory drugs could allow for lower doses of each compound, potentially reducing side effects while achieving a potent therapeutic effect.

Combination with Other Natural Products: Research has shown that the expectorant activity of the related compound verticinone (B1237531) is enhanced when combined with cholic acid. researchgate.net This suggests that exploring combinations of Verticine with other bioactive natural compounds could uncover novel synergistic interactions.

Synergistic interactions can be multifaceted, involving effects on different cellular targets, modulation of pharmacokinetic properties, or impairment of resistance mechanisms. mdpi.comresearchgate.net

| Combination Agent | Disease Area | Potential Synergistic Mechanism |

| Conventional Chemotherapeutics | Cancer | Reversal of multidrug resistance; complementary targeting of cancer pathways. nih.govmdpi.com |

| NSAIDs or Corticosteroids | Inflammatory Disorders | Multi-target inhibition of inflammatory pathways; dose reduction to minimize side effects. |

| Cholic Acid | Respiratory Conditions | Enhanced therapeutic effect, as seen with the related compound verticinone. researchgate.net |

| Other Bioactive Phytochemicals | Various | Targeting multiple signaling pathways simultaneously for a more robust therapeutic response. |

Development of Advanced Analytical Techniques for Trace Analysis

To fully understand the therapeutic potential and safety of Verticine, robust and highly sensitive analytical methods are required for its detection and quantification in complex biological matrices. Trace analysis is crucial for detailed pharmacokinetic studies (absorption, distribution, metabolism, and excretion), therapeutic drug monitoring, and toxicological assessments. researchgate.net

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been successfully used to study the pharmacokinetics of Verticine, there is room for further innovation. nih.gov Future research should focus on:

Higher Sensitivity Methods: Developing ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) could lower the limits of detection and quantification. This would enable the analysis of trace levels of Verticine and its metabolites in samples like plasma, tissues, and urine, providing a more complete picture of its metabolic fate. longdom.org

Metabolite Identification: Advanced techniques like HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying previously unknown metabolites of Verticine. longdom.org Understanding its metabolic pathways is essential for assessing its efficacy and potential for drug-drug interactions.

Standardization and Quality Control: The development of validated analytical techniques is essential for the quality control of Fritillaria extracts and the standardization of Verticine as a reference compound. phytolab.comsyn-c.com This ensures consistency and reliability in both preclinical research and potential future clinical applications.

The advancement of analytical techniques will provide the critical tools needed to move Verticine from a promising natural compound to a well-characterized and potentially regulated therapeutic agent. news-medical.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.